

N α -Benzyl-L-histidine Methyl Ester Dihydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Bzl-his-ome 2hcl*

Cat. No.: *B613223*

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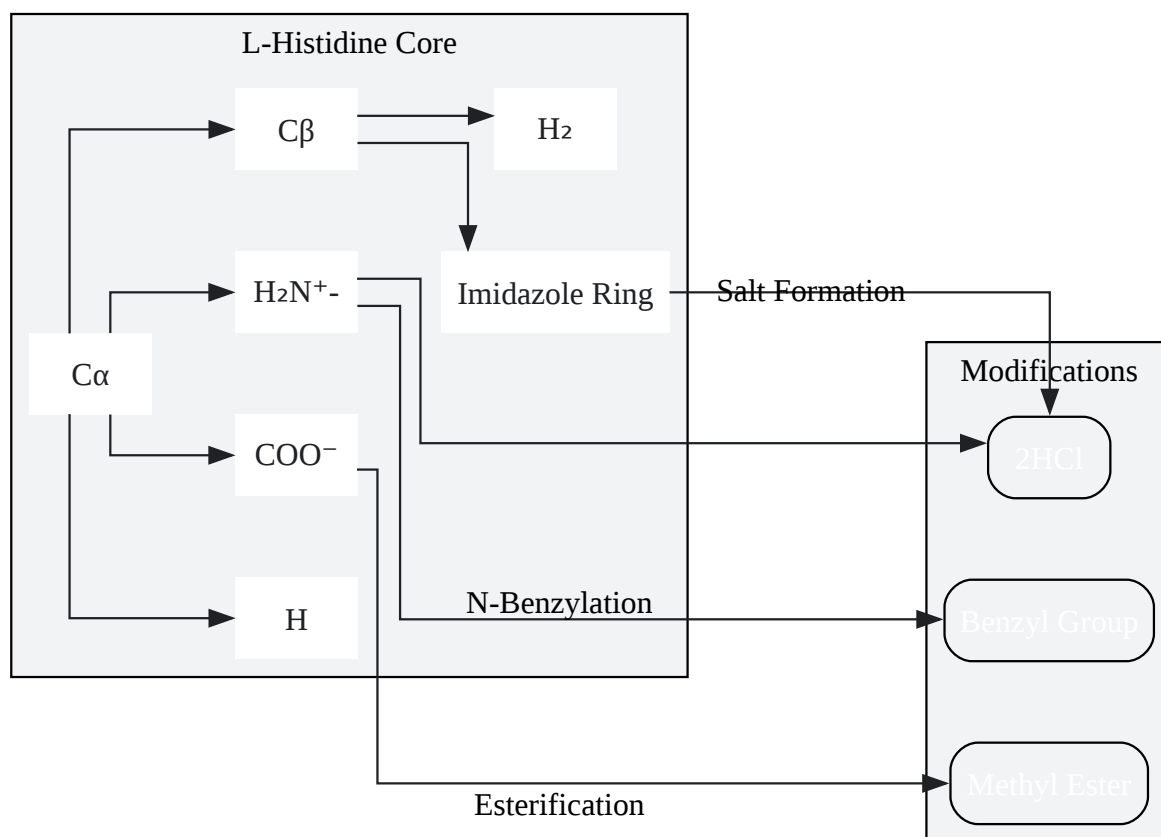
Abstract

N α -Benzyl-L-histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, characterized by the presence of a benzyl group on the alpha-amino group and a methyl ester at the carboxylic acid function. This modification makes it a valuable building block in peptide synthesis and a useful ligand in the development of novel therapeutic agents. This technical guide provides a detailed overview of its structure, properties, a plausible synthetic route, and its applications in biochemical and pharmaceutical research. While specific experimental spectroscopic data for this compound is not readily available in the public domain, this guide presents expected analytical data based on its structure and data from analogous compounds.

Chemical Structure and Properties

N α -Benzyl-L-histidine methyl ester dihydrochloride is a white solid that is typically supplied as a dihydrochloride salt to improve its stability and solubility in aqueous solutions.[1]

Structure:



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Caption: Chemical modifications of L-histidine to form Nα-Benzyl-L-histidine methyl ester dihydrochloride.

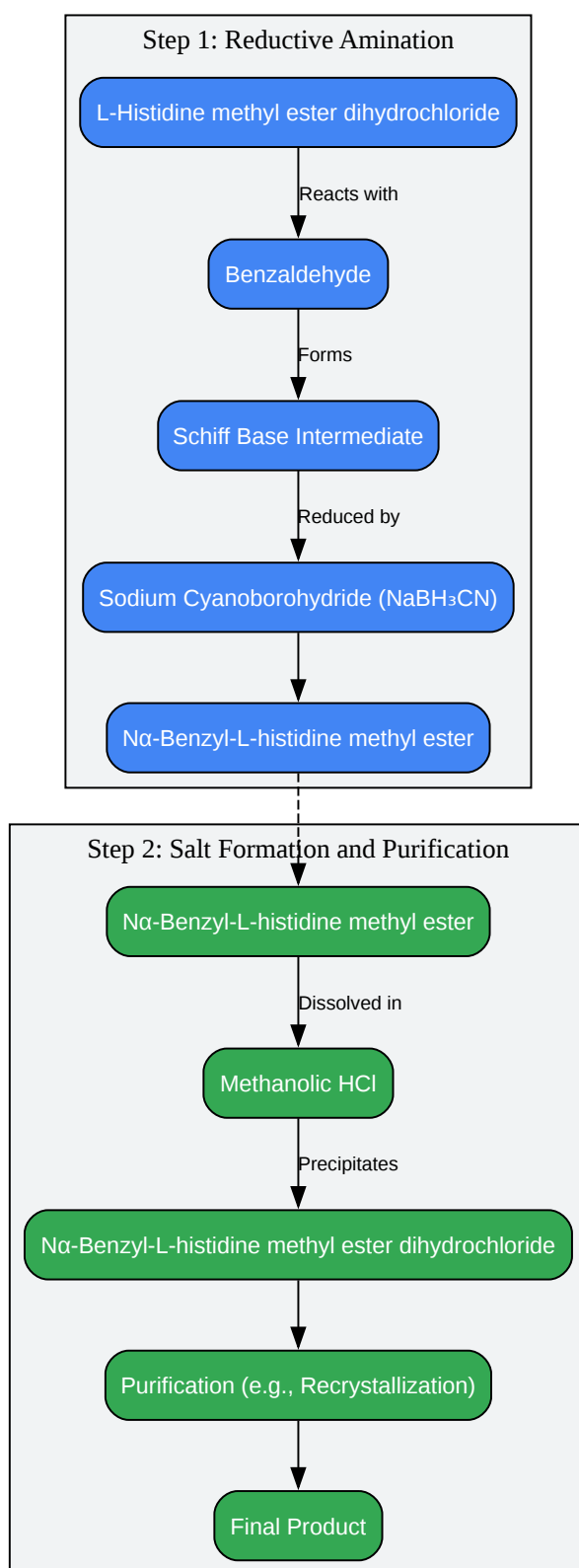
Table 1: Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₂ ·2HCl	[1][2]
Molecular Weight	332.22 g/mol	[1][2]
CAS Number	102029-99-2	[1][2]
Appearance	White product/solid	[1]
Purity	≥98% (TLC)	[1]
Optical Rotation	[α] _D ²⁴ = +26 ± 2° (c=1 in MeOH)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of Nα-Benzyl-L-histidine methyl ester dihydrochloride is not readily available in peer-reviewed literature. However, a plausible and efficient method for its synthesis involves a two-step process starting from L-histidine methyl ester dihydrochloride: reductive amination for the Nα-benzylation.

Workflow for the Synthesis of Nα-Benzyl-L-histidine Methyl Ester Dihydrochloride:



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Caption: Proposed workflow for the synthesis of N α -Benzyl-L-histidine methyl ester dihydrochloride.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of amino acid esters.

Materials:

- L-Histidine methyl ester dihydrochloride
- Benzaldehyde
- Sodium cyanoborohydride (NaBH₃CN)
- Methanol (anhydrous)
- Diethyl ether (anhydrous)
- Hydrochloric acid solution in methanol
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve L-histidine methyl ester dihydrochloride (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- **Neutralization:** To the stirred solution, carefully add a solution of sodium bicarbonate to neutralize the hydrochloride salt until the pH is approximately 7-8.
- **Imine Formation:** To this mixture, add benzaldehyde (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
- **Reduction:** In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in anhydrous methanol. Add this solution dropwise to the reaction mixture containing the Schiff base. It is crucial to use NaBH_3CN as it selectively reduces the imine in the presence of the aldehyde.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
- **Extraction:** Partition the aqueous residue between ethyl acetate and a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N α -Benzyl-L-histidine methyl ester as an oil or solid.
- **Salt Formation:** Dissolve the crude product in a minimal amount of anhydrous methanol and cool the solution in an ice bath. Add a solution of hydrochloric acid in methanol dropwise with stirring until the precipitation of the dihydrochloride salt is complete.
- **Purification:** Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield N α -Benzyl-L-histidine methyl ester dihydrochloride as a white solid.

Spectroscopic Characterization (Predicted)

As experimental spectra for N α -Benzyl-L-histidine methyl ester dihydrochloride are not readily available, this section provides predicted chemical shifts and key spectral features based on its structure and data from analogous compounds.

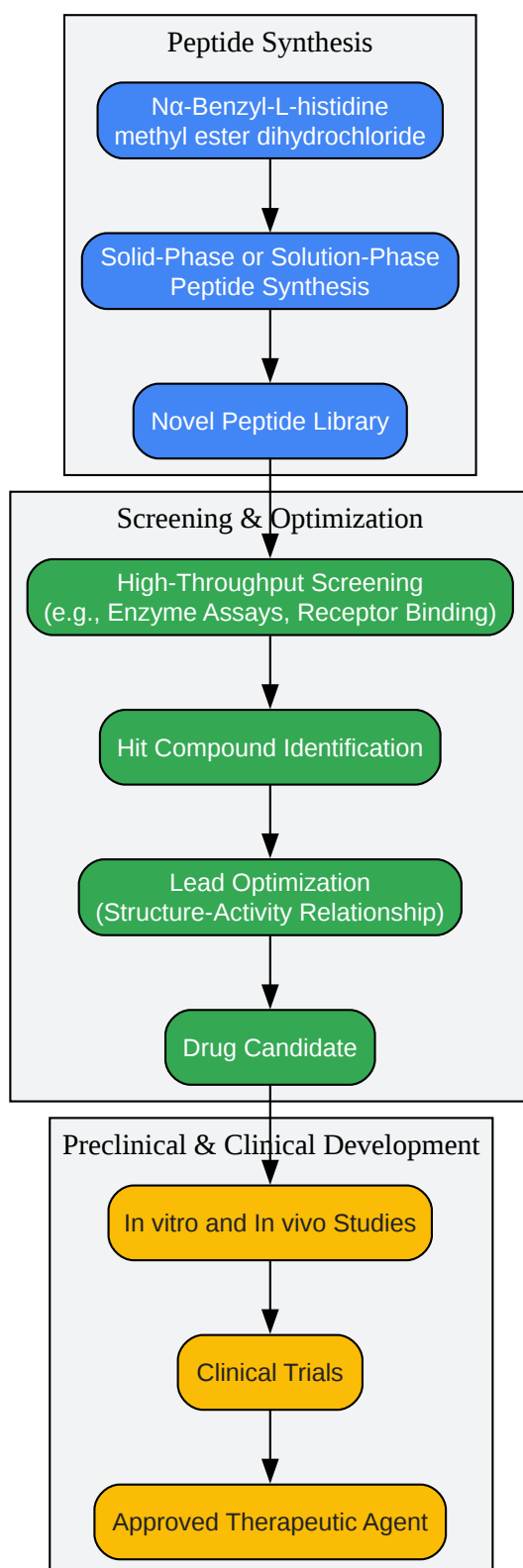
Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Features
¹ H NMR	δ (ppm): ~8.5-9.0 (s, 1H, imidazole C2-H) ~7.2-7.5 (m, 5H, aromatic protons of benzyl group) ~7.0-7.2 (s, 1H, imidazole C5-H) ~4.0-4.2 (m, 2H, benzylic CH ₂) ~3.7-3.9 (s, 3H, methyl ester OCH ₃) ~3.5-3.7 (m, 1H, α -CH) ~3.0-3.3 (m, 2H, β -CH ₂)
¹³ C NMR	δ (ppm): ~170-175 (C=O, ester) ~135-140 (aromatic C, benzyl) ~130-135 (imidazole C2) ~128-130 (aromatic CH, benzyl) ~115-120 (imidazole C5) ~60-65 (α -C) ~52-55 (OCH ₃ , ester) ~50-55 (benzylic CH ₂) ~25-30 (β -C)
FT-IR	ν (cm ⁻¹): ~3400-3200 (N-H stretch) ~3100-3000 (aromatic and C-H stretch) ~1740 (C=O stretch, ester) ~1600, 1495, 1450 (aromatic C=C stretch) ~1250-1000 (C-O stretch)
Mass Spec (ESI+)	m/z: Predicted [M+H] ⁺ = 260.14 (for the free base)

Applications in Research and Development

N α -Benzyl-L-histidine methyl ester dihydrochloride is a versatile building block with significant applications in several areas of research.

Signaling Pathway Illustration: Role in Peptide-Based Drug Discovery



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Caption: Role of N α -Benzyl-L-histidine methyl ester dihydrochloride in the drug discovery pipeline.

- **Peptide Synthesis:** The primary application of this compound is as a protected amino acid derivative in peptide synthesis. The benzyl group on the α -amino position serves as a protecting group, which can be removed under specific conditions, allowing for the stepwise elongation of a peptide chain. The methyl ester protects the C-terminus.[1]
- **Drug Discovery and Development:** The unique structure of this compound, with its benzyl and imidazole moieties, makes it an interesting scaffold for the design of enzyme inhibitors and receptor modulators. The benzyl group can engage in hydrophobic or pi-stacking interactions within protein binding pockets, while the imidazole ring can act as a hydrogen bond donor/acceptor or a metal ligand.
- **Biochemical Research:** Researchers utilize N α -Benzyl-L-histidine methyl ester dihydrochloride to synthesize custom peptides for studying protein-protein interactions, enzyme kinetics, and signal transduction pathways.

Conclusion

N α -Benzyl-L-histidine methyl ester dihydrochloride is a key reagent for chemists and pharmacologists involved in peptide synthesis and drug discovery. Its well-defined structure and reactivity make it an invaluable tool for creating complex peptides and novel small molecule therapeutics. While a detailed public repository of its experimental data is limited, its properties and behavior can be reliably predicted based on established principles of organic chemistry. This guide provides a comprehensive starting point for researchers looking to incorporate this versatile compound into their work.

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References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]
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